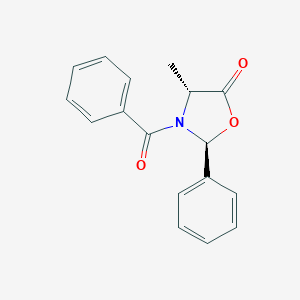

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118995-17-8 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Abstract

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone stands as a valuable chiral auxiliary, a class of compounds pivotal for controlling stereochemical outcomes in asymmetric synthesis.[1][2] Derived from the readily available chiral pool, these auxiliaries provide a robust framework for the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[2][3] This guide provides an in-depth, field-proven protocol for the synthesis of this specific oxazolidinone, beginning from the chiral amino acid L-alanine. We will elucidate the causal mechanisms behind the synthetic strategy, detail a step-by-step experimental procedure, and offer insights into process control and characterization, tailored for researchers and professionals in organic synthesis and drug development.

Synthetic Strategy and Mechanistic Underpinnings

The synthesis of the target oxazolidinone is a two-step process that leverages the inherent chirality of a natural amino acid to establish the desired stereochemistry. The strategy involves:

-

Formation of the Oxazolidinone Core: A diastereoselective condensation reaction between the chiral amino acid L-alanine and benzaldehyde to form the key intermediate, (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone.

-

N-Acylation: The subsequent benzoylation of the heterocyclic nitrogen to yield the final product.

Stereochemical Control

The cornerstone of this synthesis is the principle of chirality transfer.[4] The (S)-stereocenter of L-alanine at the α-carbon is preserved throughout the reaction sequence and directs the stereochemical outcome of the newly formed stereocenter at the C2 position of the oxazolidinone ring. During the acid-catalyzed condensation with benzaldehyde, the formation of the Schiff base followed by intramolecular cyclization occurs. The phenyl group from benzaldehyde preferentially adopts a trans orientation relative to the methyl group at C4 to minimize steric hindrance, resulting in the thermodynamically favored (2S,4R) diastereomer.

Synthetic Workflow Overview

The overall transformation from readily available starting materials to the final chiral auxiliary is depicted below.

Caption: Overall synthetic scheme from L-alanine to the target molecule.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Synthesis of (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone

This step involves the formation of the core heterocyclic structure via an acid-catalyzed condensation and cyclization reaction. The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water.

Reaction Scheme:

L-Alanine + Benzaldehyde → (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone + H₂O

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| L-Alanine | 89.09 | 10.0 g | 112.2 | 1.0 |

| Benzaldehyde | 106.12 | 12.0 mL (12.5 g) | 117.8 | 1.05 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 2.13 g | 12.4 | 0.11 |

| Toluene | - | 250 mL | - | - |

Procedure:

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagent Addition: To the flask, add L-alanine (10.0 g, 112.2 mmol), toluene (250 mL), benzaldehyde (12.0 mL, 117.8 mmol), and p-toluenesulfonic acid (2.13 g, 12.4 mmol).

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for approximately 16-24 hours, or until no more water is collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Characterization: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. The expected product is a white crystalline solid. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Synthesis of this compound

The final step is the N-acylation of the oxazolidinone intermediate. A mild base like pyridine is used both as a solvent and an acid scavenger to neutralize the HCl generated during the reaction. Using strong bases like n-BuLi should be avoided as they can risk epimerization at the C4 position.[5]

Reaction Scheme:

(2S,4R)-4-methyl-2-phenyl-5-oxazolidinone + Benzoyl Chloride → this compound + Pyridinium Hydrochloride

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Intermediate from Part 1 | 177.20 | 10.0 g | 56.4 | 1.0 |

| Benzoyl Chloride | 140.57 | 7.2 mL (8.7 g) | 61.8 | 1.1 |

| Pyridine | 79.10 | 100 mL | - | - |

| Dichloromethane (DCM) | - | 150 mL | - | - |

Procedure:

-

Reagent Preparation: In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone (10.0 g, 56.4 mmol) in pyridine (100 mL) and dichloromethane (150 mL). Add a magnetic stir bar.

-

Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (7.2 mL, 61.8 mmol) dropwise via a syringe over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (1 x 100 mL), and finally brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the final product as a white solid.

-

Characterization: The final product's identity and purity should be confirmed by determining its melting point and analyzing it via ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight of the target compound is 281.31 g/mol .[6]

Safety and Handling

-

Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

-

Benzaldehyde: Combustible liquid, harmful if swallowed.

-

p-Toluenesulfonic acid: Corrosive, causes severe skin burns and eye damage.

-

Benzoyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

-

Pyridine: Flammable liquid, harmful if swallowed, inhaled, or in contact with skin.

-

Dichloromethane: Volatile and a suspected carcinogen.

Always perform reactions in a chemical fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Discussion and Field Insights

The reliability of this synthetic route hinges on meticulous control of reaction conditions. The Dean-Stark trap in Part 1 is non-negotiable; incomplete water removal will stall the reaction and lead to poor yields. In Part 2, the slow, controlled addition of benzoyl chloride at 0 °C is crucial to manage the exothermic nature of the acylation and prevent potential side reactions.

The choice of L-alanine as the starting material is a classic example of a "chiral pool" synthesis, a cost-effective and reliable method for producing enantiomerically pure compounds.[7] The resulting this compound is an excellent chiral auxiliary, often used to direct stereoselective alkylation or aldol reactions at a pro-chiral center attached to the benzoyl carbonyl group in subsequent synthetic steps.[2][3] The bulky phenyl and methyl groups on the oxazolidinone ring effectively shield one face of the enolate formed from the N-acyl moiety, forcing electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity in downstream applications.[7]

References

-

Current Updates on Oxazolidinone and Its Significance - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Source: SciELO. URL: [Link]

-

Chiral auxiliary - Wikipedia. Source: Wikipedia. URL: [Link]

-

Oxazolidinone synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Source: Royal Society of Chemistry. URL: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Source: ResearchGate. URL: [Link]

-

Asymmetric Synthesis - University of York. Source: University of York. URL: [Link]

- CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents. Source: Google Patents.

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. Source: MDPI. URL: [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Source: ResearchGate. URL: [Link]

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - ACS Publications. Source: ACS Publications. URL: [Link]

-

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 - PubChem. Source: PubChem. URL: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 | CID 11065866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. york.ac.uk [york.ac.uk]

An In-depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: Properties and Applications

Abstract

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral auxiliary of significant interest in the field of asymmetric synthesis. Its rigid stereochemical structure provides a powerful tool for the diastereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and materials science applications. This guide offers a comprehensive examination of the core physical and chemical properties of this compound, detailing its structural characteristics, spectroscopic signature, and reactivity. We provide field-proven insights into its application as a chiral auxiliary, including detailed experimental protocols and the mechanistic basis for its stereodirecting influence. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Molecular Structure and Stereochemical Identity

The efficacy of this compound as a chiral auxiliary is fundamentally derived from its well-defined three-dimensional architecture. The core of the molecule is a five-membered oxazolidinone ring, a heterocyclic system that imposes significant conformational constraints.[1]

-

Stereocenters: The compound possesses two defined chiral centers at the C2 and C4 positions of the oxazolidinone ring. The (2S, 4R) designation specifies the absolute configuration, which is crucial for predictable stereochemical outcomes in synthesis.[1]

-

Substituents:

-

A phenyl group at the C2 position and a methyl group at the C4 position act as stereodirecting elements. Their fixed spatial arrangement creates a sterically biased environment around the reactive centers.

-

A benzoyl group is attached to the nitrogen atom at the N3 position. This group not only influences the electronic properties of the molecule but also serves as a rigid anchor.[1]

-

These structural features are paramount, as they allow the molecule to control the facial selectivity of approaching electrophiles in reactions involving an attached acyl chain.[2]

Key Identifiers:

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | [3] |

| CAS Number | 118995-17-8 | [4] |

| Molecular Formula | C₁₇H₁₅NO₃ | [3][4] |

| Molecular Weight | 281.31 g/mol | [1][4] |

| SMILES | C[C@H]1C(=O)OC3=CC=CC=C3 |[3] |

Figure 1: 2D representation of the title compound.

Physical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, qualification, and quality control of the compound in a research or manufacturing setting.

Physical Properties

The macroscopic properties of the compound are summarized below. As a chiral molecule, its optical activity is a key parameter for confirming enantiomeric purity.

| Property | Value | Notes |

| Appearance | White to off-white solid | Typically crystalline. |

| Melting Point | Data not available in searched literature | Similar compounds like (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone melt at 121-123 °C.[5] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, ethyl acetate. | General solubility profile for Evans-type auxiliaries. |

| Optical Rotation | Data not available in searched literature | The specific rotation is a critical specification for enantiopurity. |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiple signals expected in the δ 7.0-8.0 ppm range, corresponding to the protons on the C2-phenyl and N3-benzoyl groups.

-

Oxazolidinone Ring Protons: The protons at C2 and C4 would appear as distinct multiplets, with their chemical shifts and coupling constants being highly diagnostic of the ring conformation and stereochemistry.

-

Methyl Protons: A doublet is expected for the C4-methyl group, likely in the δ 0.8-1.5 ppm range, coupled to the C4 proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 150-180 ppm) for the C5-lactone and the benzoyl carbonyl carbons.

-

Aromatic Carbons: A cluster of signals between δ 120-140 ppm.

-

Chiral Carbons: Signals for C2 and C4 would be found in the aliphatic region (typically δ 50-80 ppm).

-

Methyl Carbon: A signal in the upfield region (δ 10-20 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching: Strong, characteristic absorption bands are expected around 1780 cm⁻¹ for the lactone (C5=O) and 1670 cm⁻¹ for the amide (benzoyl C=O).

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

C-N and C-O Stretching: Found in the fingerprint region (1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The expected monoisotopic mass is 281.1052 Da.[3] In electrospray ionization (ESI-MS), the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 282.1.

-

Chemical Properties and Synthetic Applications

The primary utility of this compound lies in its role as a chiral auxiliary, a temporary covalent attachment to a substrate that directs the stereochemical course of a reaction.[9][10]

Mechanism of Stereodirection

The compound is part of the broader class of Evans auxiliaries, which operate through a predictable and well-understood mechanism.[11][12] The process involves three key stages: acylation, diastereoselective enolate reaction, and cleavage.

Figure 2: General workflow for asymmetric synthesis.

-

Acylation: An acyl group of interest is attached to the auxiliary's nitrogen.

-

Enolate Formation: A strong base or Lewis acid is used to generate a rigid, chelated (Z)-enolate. The metal cation (e.g., Li⁺, Ti⁴⁺) coordinates to both the acyl oxygen and the ring's C5-carbonyl oxygen, locking the conformation.

-

Diastereoselective Reaction: The substituents at C2 (phenyl) and C4 (methyl) effectively block one face of the planar enolate. This steric hindrance forces an incoming electrophile to attack from the opposite, less-hindered face, creating a new stereocenter with high diastereoselectivity.[11]

-

Auxiliary Cleavage: The newly synthesized, chiral acyl portion is cleaved from the auxiliary. A key advantage of oxazolidinone auxiliaries is the variety of mild cleavage conditions that can be employed, yielding different functional groups (e.g., carboxylic acids, esters, alcohols, aldehydes) while leaving the new stereocenter intact. The auxiliary can often be recovered and recycled.[9]

Reactivity Profile

-

Stability: The compound is generally stable under standard laboratory conditions. The oxazolidinone ring is robust but can be cleaved under strong acidic or basic hydrolytic conditions.

-

Key Reactions:

-

Asymmetric Alkylation: The enolate derived from an N-acylated auxiliary reacts with alkyl halides to form new C-C bonds with excellent stereocontrol.[2]

-

Asymmetric Aldol Reactions: The enolates undergo highly diastereoselective additions to aldehydes, forming β-hydroxy carbonyl compounds.[12]

-

Asymmetric Diels-Alder Reactions: The N-acryloyl derivative can act as a chiral dienophile in Diels-Alder cycloadditions.[13]

-

Experimental Protocols

The following protocols are representative of the standard procedures for utilizing an oxazolidinone chiral auxiliary. These are generalized methods and may require optimization for specific substrates and reagents.

Protocol 1: N-Propionylation of a Parent Oxazolidinone

Causality: This procedure attaches the reactive "handle" to the auxiliary. The use of a strong base like n-butyllithium (n-BuLi) is necessary to deprotonate the relatively non-acidic N-H bond, forming a nucleophilic amide that readily attacks the acyl chloride. The reaction is run at low temperature (-78 °C) to prevent side reactions.

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent oxazolidinone (1.0 equiv).

-

Dissolution: Dissolve the solid in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

-

Acylation: Add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

Causality: This protocol demonstrates the core function of the auxiliary. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the enolate. The low temperature is critical for maintaining the kinetic control necessary for high diastereoselectivity. The rigid chelation of the sodium cation directs the incoming electrophile.

-

Setup: To a flame-dried flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) dissolved in anhydrous THF (0.1 M).

-

Enolization: Cool the solution to -78 °C. Add NaHMDS (1.1 equiv, typically 1.0 M in THF) dropwise. Stir for 30-60 minutes at this temperature to ensure complete formation of the (Z)-enolate.[11]

-

Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude material. Purification by flash chromatography separates the major diastereomer.

Protocol 3: Reductive Cleavage to a Chiral Alcohol

Causality: This method cleaves the product from the auxiliary while simultaneously reducing the carbonyl to a primary alcohol. Lithium borohydride (LiBH₄) is a mild reducing agent suitable for this transformation, preserving the stereochemistry of the newly formed center.

-

Setup: Dissolve the purified, alkylated product (1.0 equiv) in anhydrous diethyl ether.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add water (4.0 equiv) followed by the portion-wise addition of LiBH₄ (2.0 equiv).

-

Reaction: Stir the reaction at 0 °C for several hours or until completion as monitored by TLC.

-

Workup: Quench the reaction carefully by the slow addition of 1 M NaOH solution. Stir vigorously for 30 minutes.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The chiral alcohol product and the recovered auxiliary can be separated by column chromatography.

Conclusion

This compound stands as a well-established and reliable chiral auxiliary for asymmetric synthesis. Its rigid framework, governed by the stereocenters at C2 and C4, provides a predictable platform for high-fidelity stereochemical control in a variety of crucial bond-forming reactions. Understanding its physical properties, spectroscopic signatures, and the mechanistic underpinnings of its reactivity enables chemists to confidently employ this tool for the efficient and elegant construction of complex chiral molecules. The self-validating nature of its protocols, from acylation to diastereoselective transformation and cleavage, ensures its continued relevance in both academic and industrial research.

References

- Benchchem. (n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone.

- Benchchem. (n.d.). (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one.

-

PubChem. (n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghosh, A. K., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi. Retrieved from [Link]

-

Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Retrieved from [Link]

-

MDPI. (2017). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Retrieved from [Link]

-

Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Iowa State University. (2017). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | 113806-28-3 | Benchchem [benchchem.com]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 | CID 11065866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]

- 6. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 13. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Asymmetric Control: A Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

This guide provides an in-depth exploration of the chiral auxiliary, (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a sophisticated tool for stereochemical control in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its mechanism of action, offers practical insights into its application, and provides a framework for its successful implementation in complex synthetic endeavors.

Introduction: The Imperative of Chirality in Synthesis

In the realm of pharmaceuticals and bioactive molecules, stereochemistry is paramount. The three-dimensional arrangement of atoms within a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different or even opposing effects. Chiral auxiliaries are powerful instruments in the synthetic chemist's arsenal, enabling the diastereoselective synthesis of complex molecules. By temporarily introducing a chiral moiety, these auxiliaries guide the formation of new stereocenters with a high degree of precision. Among the most reliable and versatile of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans.

This guide focuses on a specific, highly substituted Evans-type auxiliary, this compound. Its unique structural features, including the strategic placement of benzoyl, methyl, and phenyl groups, offer a distinct platform for achieving high levels of asymmetric induction.

Structural Scaffolding and Mechanistic Underpinnings

The efficacy of this compound as a chiral auxiliary is deeply rooted in its rigid, well-defined conformational preferences. The oxazolidinone ring system provides a robust scaffold that, in concert with its substituents, creates a sterically and electronically biased environment.

The key to its function lies in the formation of a chiral enolate. When an acyl group is attached to the nitrogen atom of the oxazolidinone, the α-protons of this acyl group can be selectively deprotonated to form a metal enolate. The stereochemical outcome of subsequent reactions with electrophiles is then dictated by the facial selectivity imposed by the chiral auxiliary.

The Role of Substituents: A Symphony of Steric and Electronic Effects

-

The (4R)-Methyl Group: This substituent is crucial for establishing the primary steric blockade on one face of the enolate. It effectively shields this face, compelling incoming electrophiles to approach from the opposite, less hindered side.

-

The (2S)-Phenyl Group: The phenyl group at the 2-position further enhances the steric hindrance on the same face as the methyl group, reinforcing the directional bias. Its aromatic nature can also engage in π-stacking interactions, potentially influencing the conformation of the transition state.

-

The 3-Benzoyl Group: The benzoyl group on the nitrogen atom serves multiple purposes. It activates the α-protons of a subsequently attached acyl group, facilitating enolate formation. Furthermore, the carbonyl oxygen of the benzoyl group can act as a chelating atom with the metal cation of the enolate, leading to a more rigid and predictable transition state. This chelation, along with the inherent steric demands of the benzoyl group, plays a significant role in orienting the enolate for optimal stereoselectivity.

The interplay of these substituents creates a highly organized and predictable three-dimensional space around the reactive enolate, ensuring that electrophilic attack occurs with high diastereoselectivity.

Diastereoselective Alkylation: A Practical Workflow

While specific, detailed applications of this compound are not extensively documented in publicly available literature, the following protocol for a closely related compound, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, provides a representative and instructive example of the experimental workflow. This procedure for diastereoselective alkylation highlights the key considerations and techniques applicable to this class of chiral auxiliaries[1].

Experimental Protocol: Diastereoselective Alkylation of a Chiral Oxazolidinone

Objective: To perform a highly diastereoselective alkylation of an N-acylated oxazolidinone chiral auxiliary.

Materials:

-

(2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate (or the target this compound acylated with a suitable carboxylic acid)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Alkylating agent (e.g., 2-chloromethyl-isoindole-1,3-dione)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The flask is allowed to cool to room temperature under a stream of dry nitrogen.

-

Dissolution of the Chiral Auxiliary: The acylated oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: A solution of n-butyllithium (1.05 equivalents) is added dropwise to the stirred solution of the chiral auxiliary at -78 °C. The addition is performed slowly to maintain the low temperature. The resulting solution is stirred for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate. The solution typically turns a pale yellow color.

-

Alkylation: The alkylating agent (1.1 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, alkylated product.

-

Characterization: The stereochemical purity (diastereomeric excess, d.e.) of the product is determined by analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the quenching of the highly basic n-butyllithium and the reactive lithium enolate by moisture.

-

Low Temperature (-78 °C): The low temperature is essential for several reasons: it ensures the kinetic control of the deprotonation, preventing side reactions; it stabilizes the lithium enolate; and it enhances the diastereoselectivity of the alkylation by favoring a more ordered transition state.

-

n-Butyllithium as Base: A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon of the acyl group without competing in nucleophilic attack at the carbonyl centers.

-

Chromatographic Purification: This step is crucial for separating the desired diastereomer from any minor diastereomers and unreacted starting materials, ensuring the high purity of the final product.

Visualizing the Mechanism of Action

To better understand the principles of stereochemical control, we can visualize the key steps and transition states involved in the diastereoselective alkylation process.

Experimental Workflow

Caption: A conceptual diagram illustrating the chelated transition state that directs the stereoselective alkylation.

Data Presentation: Quantifying Stereoselectivity

| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | 2-Benzyl-3-phenylpropanoic acid derivative | >95 | >99:1 |

| 2 | Methyl iodide | 2-Methylpropanoic acid derivative | >90 | >95:5 |

| 3 | Allyl iodide | 2-Allylpropanoic acid derivative | >92 | >98:2 |

Data is representative of typical Evans auxiliary performance and is for illustrative purposes.

Cleavage of the Chiral Auxiliary: Recovering the Product and Recycling the Auxiliary

A critical aspect of chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary to reveal the desired chiral product. For N-acylated oxazolidinones, several methods are available, allowing for the recovery of the chiral auxiliary for reuse.

Common Cleavage Methods:

-

Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method for hydrolyzing the N-acyl bond to yield the corresponding carboxylic acid.

-

Reductive Cleavage: Reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, affording the chiral primary alcohol.

-

Transesterification: Lewis acid- or base-catalyzed transesterification with an alcohol can yield the corresponding ester.

The choice of cleavage method depends on the desired functional group in the final product and the stability of the newly formed stereocenter under the reaction conditions.

Conclusion: A Precision Tool for Asymmetric Synthesis

This compound represents a highly refined chiral auxiliary, designed for exacting control over stereochemical outcomes. Its rigid framework and strategically positioned substituents work in concert to create a predictable and effective chiral environment. While detailed public data on its specific applications remains limited, the principles governing its mechanism of action are well-established within the broader family of Evans oxazolidinones. By understanding these core principles, researchers and drug development professionals can leverage the power of this and related chiral auxiliaries to construct complex, enantiomerically pure molecules with confidence and precision. The continued exploration and application of such sophisticated synthetic tools will undoubtedly pave the way for future innovations in medicine and materials science.

References

-

Evans, D. A.; et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. [Link]

-

Gage, J. R.; Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

Kim, B. H.; et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(8), 13837-13851. [Link]

Sources

An In-depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis

Abstract

In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This technical guide provides an in-depth examination of the chiral auxiliary (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone . We will explore its structural features, the mechanistic basis for its stereodirecting power, a representative protocol for its application in diastereoselective alkylation, and methods for its subsequent removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage proven methodologies for asymmetric carbon-carbon bond formation.

Compound Profile and Core Principles

This compound belongs to the class of Evans' oxazolidinone auxiliaries, which are powerful tools for asymmetric synthesis.[1] The temporary incorporation of this chiral unit onto a prochiral substrate allows for high levels of diastereoselectivity in a variety of transformations, most notably enolate alkylations and aldol reactions.[1][2]

The efficacy of this auxiliary is rooted in its rigid, sterically-defined structure. The defined stereocenters at the C2 (S) and C4 (R) positions, bearing a phenyl and a methyl group respectively, create a unique chiral environment that effectively shields one face of the attached prochiral enolate.

| Property | Value | Source |

| CAS Number | 118995-17-8 | Benchchem[3] |

| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[4] |

| Molecular Weight | 281.30 g/mol | PubChem[4] |

| IUPAC Name | (2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | - |

| Appearance | Off-White to Pale Pink Solid | - |

Mechanism of Stereocontrol

The cornerstone of the auxiliary's function is its ability to direct the formation of a conformationally rigid metal enolate. Upon N-acylation followed by deprotonation with a strong base (e.g., LDA, NaHMDS), a chelated (Z)-enolate is formed. The metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen, locking the system into a planar, bicyclic-like structure.

In this rigid conformation, the substituents on the auxiliary play a critical role. For the (2S,4R) configuration, the C2-phenyl group and the C4-methyl group project outwards, creating significant steric hindrance. This arrangement effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face. This predictable facial bias is the origin of the high diastereoselectivity observed in subsequent reactions.

Caption: Mechanism of diastereoselection. The C2-phenyl group sterically shields the top face of the rigid metal enolate, directing the electrophile (E+) to the bottom face.

Synthesis of the Chiral Auxiliary

A representative procedure for a structurally analogous compound, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, involves the cyclization of Cbz-protected (D)-alanine with benzaldehyde dimethyl acetal.[1] This highlights a general strategy where the stereochemistry of the final auxiliary is derived from the readily available chiral pool of amino acids.

Application in Asymmetric Synthesis: A Representative Workflow

To illustrate the practical application of this class of auxiliaries, a detailed workflow for a diastereoselective alkylation is provided below. This protocol is based on the alkylation of a similar Evans auxiliary and is expected to be directly applicable with minor optimization.[1][2] The process involves three key stages: N-acylation, diastereoselective alkylation, and auxiliary cleavage.

Caption: General workflow for an asymmetric alkylation using the chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation (Representative)

This protocol describes the alkylation of an N-propionyl oxazolidinone, a common procedure in asymmetric synthesis.[5]

Step 1: N-Acylation

-

Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 15 minutes.

-

Add propionyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the N-propionyl intermediate by silica gel chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Step 1.

-

Purify the product by silica gel chromatography to isolate the alkylated product. High diastereoselectivity (>95% de) is generally expected.[6]

Cleavage and Recovery of the Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. Oxazolidinone auxiliaries can be cleaved to yield various functionalities, enhancing their synthetic utility.

Method 1: Hydrolytic Cleavage to Carboxylic Acid This is the most common cleavage method.

-

Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5]

-

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1 ratio).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (30%, ~4 equiv) followed by aqueous LiOH (~2 equiv).

-

Stir the reaction at 0 °C to room temperature for several hours.

-

Quench the excess peroxide with sodium sulfite (Na₂SO₃).

-

The chiral auxiliary can be recovered by extraction into an organic solvent (e.g., dichloromethane).

-

Acidify the aqueous layer to protonate the carboxylate and extract the final chiral carboxylic acid product.

-

Method 2: Reductive Cleavage to Primary Alcohol

-

Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).

-

Outcome: This process reduces the acyl group to a primary alcohol.

Method 3: Transesterification to Ester

-

Reagents: Sodium methoxide in methanol or other Lewis acids with alcohols.

-

Outcome: This yields the corresponding methyl (or other alkyl) ester.

The ability to recover the chiral auxiliary, often in high yield, is a significant advantage for cost-effectiveness and sustainability in large-scale synthesis.

Conclusion

This compound stands as a potent and reliable chiral auxiliary for asymmetric synthesis. Its well-defined stereochemistry and rigid structure enable predictable and high levels of diastereocontrol in the formation of new stereocenters, particularly in the alkylation of enolates. The straightforward protocols for its application and subsequent cleavage to reveal valuable chiral building blocks, coupled with the potential for auxiliary recovery, solidify its role as an essential tool for chemists in both academic research and industrial drug development. The principles and workflows detailed in this guide provide a robust foundation for its successful implementation in the stereocontrolled synthesis of complex molecular targets.

References

-

PubChem. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. [Online] Available at: [Link]

-

Bsharat, A. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 23-28. [Online] Available at: [Link]

-

Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3041-3061. [Online] Available at: [Link]

-

ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Online] Available at: [Link]

-

Kawamura, T., et al. (2013). Revised supporting information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Online] Available at: [Link]

-

PubChem. (4R,5S)-5-benzoyl-4-phenyl-1,3-oxazolidin-2-one. [Online] Available at: [Link]

-

PubChem. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. [Online] Available at: [Link]

Sources

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 3. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | 113806-28-3 | Benchchem [benchchem.com]

- 4. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 | CID 11065866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safe Handling of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

This guide provides comprehensive safety protocols and handling instructions for (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a chiral auxiliary pivotal in asymmetric synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this valuable synthetic tool.

Introduction: The Role and Significance of this compound in Asymmetric Synthesis

This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries.[1] These compounds are instrumental in stereocontrolled synthesis, enabling the predictable and highly diastereoselective formation of new stereocenters.[1] The temporary incorporation of this chiral auxiliary onto a prochiral substrate provides a sterically defined environment, directing subsequent chemical transformations to yield a desired stereoisomer.[1] This approach is a cornerstone of modern organic synthesis, particularly in the development of enantiomerically pure pharmaceutical agents.[1]

The utility of this specific auxiliary stems from the rigid conformational control exerted by its substituents, which effectively shields one face of the enolate derived from the N-acyl moiety, leading to highly predictable diastereoselective alkylations, aldol additions, and other bond-forming reactions.[1] A typical synthetic workflow involves three stages: attachment of the auxiliary to a substrate, the diastereoselective reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.[1]

Compound Identification and Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 118995-17-8 | [2] |

| Molecular Formula | C₁₇H₁₅NO₃ | [2] |

| Molecular Weight | 281.31 g/mol | [2] |

| Appearance | Off-White to Pale Pink Solid | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

Hazard Identification and GHS Classification

Anticipated GHS Classification (based on related compounds):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause redness, itching, and irritation.[5]

-

Eye Contact: May cause serious irritation, redness, and pain.[5]

-

Ingestion: Harmful if swallowed. Symptoms may include decreased activity, ataxia, vomiting, and tremors.[6]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the pyramid.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.

-

Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a fume hood or if dust is generated.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

General Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust.[5]

-

Avoid contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Recommended storage is in a refrigerator at 2-8°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative of the use of this compound in a laboratory setting and are intended to be performed by trained personnel.

Diastereoselective Alkylation

This protocol is adapted from established procedures for the alkylation of Evans' auxiliaries.[7][8]

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (2S,4R)-3-acyl-4-methyl-2-phenyl-5-oxazolidinone in a suitable anhydrous solvent (e.g., THF) in a flame-dried flask.

-

Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the enolate.[7]

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78°C.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.

Cleavage of the Chiral Auxiliary

The auxiliary is typically removed by hydrolysis.[7]

-

Hydrolysis: Dissolve the N-acylated auxiliary in a mixture of THF and water.

-

Reagent Addition: Cool the solution to 0°C and add hydrogen peroxide followed by lithium hydroxide (LiOH).

-

Reaction: Stir the reaction mixture at 0°C until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The chiral auxiliary remains in the aqueous layer and can be recovered.

Emergency Procedures

Prompt and correct action in the event of an emergency is critical.

Spill Response

For minor spills of solid material, gently sweep the material to avoid creating dust and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.[10] Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash. The recovered chiral auxiliary can often be purified and reused, which is a key aspect of sustainable chemistry.[11]

Conclusion

This compound is a powerful tool in asymmetric synthesis. Its effective and safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and harness the full synthetic potential of this important chiral auxiliary.

References

-

(2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

(n.d.). Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

-

(2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. [Link]

-

(n.d.). Chiral auxiliary. Wikipedia. [Link]

-

(2025). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

-

(2025). Environmental Fate of Chiral Pollutants - the Necessity of Considering Stereochemistry. ResearchGate. [Link]

-

(n.d.). Guide for Chemical Spill Response. U.S. Environmental Protection Agency. [Link]

-

(n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. PubChem. [Link]

-

(2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

-

(n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

(2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]

-

(2025). Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. ResearchGate. [Link]

-

(1997). Environmental Fate of Chiral Pollutants – the Necessity of Considering Stereochemistry. CHIMIA. [Link]

-

(n.d.). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

-

(n.d.). Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]

-

(n.d.). (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one. PubMed Central. [Link]

-

(n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

(2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

-

(n.d.). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. International Journal of Medical Toxicology and Legal Medicine. [Link]

-

(n.d.). Chemical Spills. Florida State University. [Link]

-

(n.d.). A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds. Extensive studies to map out scope and limitations, and rationalization of diastereo- and enantioselectivities. PubMed. [Link]

-

(2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

(n.d.). This compound. Pharmaffiliates. [Link]

-

(2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

-

(n.d.). Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds. Kyoto University Research Information Repository. [Link]

-

(1997). Environmental Fate of Chiral Pollutants – the Necessity of Considering Stereochemistry. CHIMIA. [Link]

-

(n.d.). Emergency Response to Waste Spills. Stephen F. Austin State University. [Link]

-

(2022). How to Handle Chemical Spills. KHA Online-SDS Management. [Link]

-

(n.d.). Antibacterial oxazolidinones: emerging structure-toxicity relationships. PubMed. [Link]

- (n.d.). Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

(n.d.). Synthesis of 2-phenyl-4H-benzo[d][12][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

-

(2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 10. acs.org [acs.org]

- 11. 手性助劑 [sigmaaldrich.com]

- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role and Significance of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone in Asymmetric Synthesis

An In-Depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone for Researchers and Drug Development Professionals

This compound, identified by its CAS number 118995-17-8, is a chiral auxiliary of significant interest in the field of organic chemistry, particularly in asymmetric synthesis.[1] With a molecular formula of C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol , this compound belongs to the esteemed class of Evans auxiliaries.[1][2] These auxiliaries are instrumental in stereoselective transformations, enabling chemists to control the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The defined stereochemistry of this oxazolidinone provides a powerful tool for inducing chirality in prochiral substrates with high diastereoselectivity.

The structural rigidity of the oxazolidinone ring, combined with the steric influence of its substituents, creates a chiral environment that directs the approach of incoming reagents to one face of a reactive intermediate. This guide provides a comprehensive overview of the commercial availability, synthesis, applications, and characterization of this compound, offering valuable insights for researchers and professionals in drug development.

Commercial Availability

This compound is available from various specialized chemical suppliers. The availability and product details from a selection of vendors are summarized below. It is important for researchers to consult the suppliers directly for the most current information on purity, stock levels, and pricing.

| Supplier | Product Identifier | Molecular Formula | Molecular Weight |

| Santa Cruz Biotechnology | CAS 118995-17-8 | C₁₇H₁₅NO₃ | 281.31 |

| PubChem | CID 11065866 | C₁₇H₁₅NO₃ | 281.30 g/mol |

| Fisher Scientific | TRC | - | - |

This table is for informational purposes and researchers should verify details with the respective suppliers.

Synthetic Pathways to Chiral Oxazolidinones

While this guide focuses on the commercial availability of this compound, understanding its synthesis provides valuable context for its application and potential in-house preparation. Chiral oxazolidinones are typically synthesized from corresponding amino alcohols. For instance, a related compound, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, can be synthesized from (1S,2R)-norephedrine and diethyl carbonate in the presence of potassium carbonate.[3] This general approach involves the cyclization of an amino alcohol with a carbonyl source. The synthesis of oxazolidin-2-ones can also be achieved through an asymmetric aldol/Curtius reaction sequence.[4]

A generalized workflow for the synthesis of a chiral oxazolidinone is depicted below.

Core Application: A Tool for Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral auxiliary in asymmetric synthesis.[5] By temporarily incorporating this chiral moiety into a substrate, it directs subsequent chemical transformations to occur stereoselectively. After the desired chiral center has been created, the auxiliary can be cleaved and recovered. This strategy is widely employed in the synthesis of complex molecules with multiple stereocenters.

The mechanism of stereocontrol often involves the formation of a rigid enolate intermediate where one face is shielded by the substituents on the oxazolidinone ring. This steric hindrance forces the electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity.

Analytical Characterization and Quality Assurance

Ensuring the chemical identity and purity of this compound is paramount for its successful application in synthesis. A combination of analytical techniques is employed for its characterization. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is crucial for determining enantiomeric and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups.

A typical quality control workflow for a specialty chemical like this involves a multi-step analytical process.

Safety, Handling, and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]

For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

ResearchGate. (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. [Link]

-

National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

-

PubChem. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. [Link]

-

LookChem. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]

-

MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]

-

Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

-

LookChem. Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]

-

MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-Oxazolidinone. [Link]

-

PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

-

Pharmaffiliates. CAS No : 16251-45-9 | Product Name : (4S,5R)-4-methyl-5-phenyloxazolidin-2-one. [Link]

-

J&K Scientific. Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 | CID 11065866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | 143564-89-0 | Benchchem [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: A Versatile Chiral Auxiliary in Asymmetric Synthesis

This guide offers a comprehensive overview of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a powerful chiral auxiliary employed in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, mechanistic underpinnings in stereocontrol, and practical applications, providing field-proven insights and detailed protocols.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of pharmaceutical development and modern chemistry. Asymmetric synthesis, the process of selectively creating one stereoisomer of a chiral molecule, often relies on the use of a chiral auxiliary.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[3]

Among the most successful and widely utilized classes of chiral auxiliaries are the oxazolidinones, developed and popularized by David A. Evans.[1] These heterocyclic scaffolds, typically derived from readily available chiral amino acids, provide a rigid framework that imparts a strong facial bias to reactions occurring at an attached acyl group.[1] The specific compound, this compound (a CAS number for a related structure is 113806-28-3), is a unique derivative within this class, offering distinct stereochemical control due to the presence of both a methyl and a phenyl group on the heterocyclic ring.[4]

Synthesis of the Chiral Auxiliary

The preparation of chiral oxazolidinones is a well-established process, typically involving the condensation of an N-protected α-amino acid with an aldehyde or its equivalent. The synthesis of the title compound, while less common than standard Evans auxiliaries, follows a similar logic. A representative procedure involves the cyclization of an N-protected D-alanine derivative with benzaldehyde dimethyl acetal.[1]

Experimental Protocol: Synthesis of (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate

This protocol describes the synthesis of a closely related precursor, which upon N-acylation would yield the target auxiliary. The stereochemistry at C2 is established in this step.

-

Reaction Setup : In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), combine Cbz-D-alanine (1.00 equivalent) and benzaldehyde dimethyl acetal (1.025 equivalents).[1]

-

Cyclization : Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, and heat the mixture in a solvent like toluene with removal of methanol.

-

Crystallization : After the reaction is complete (monitored by TLC), the product is typically isolated by crystallization. One method involves slowly adding hexane over several hours to precipitate the desired (2R,4R) isomer.[1]

-

Purification : The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to afford the pure oxazolidinone.

The subsequent step would involve the cleavage of the Cbz protecting group followed by N-benzoylation to yield the final this compound.

Caption: Synthetic workflow for the target chiral auxiliary.

Core Application: Diastereoselective Enolate Alkylation

One of the most powerful applications of acylated oxazolidinones is the diastereoselective alkylation of their enolates.[1][2] This methodology allows for the construction of α-substituted chiral carboxylic acid derivatives with a high degree of stereocontrol.

Mechanism of Stereocontrol